

# Sulopenem carbapenemase-producing Enterobacterales

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## Compound Focus: Sulopenem

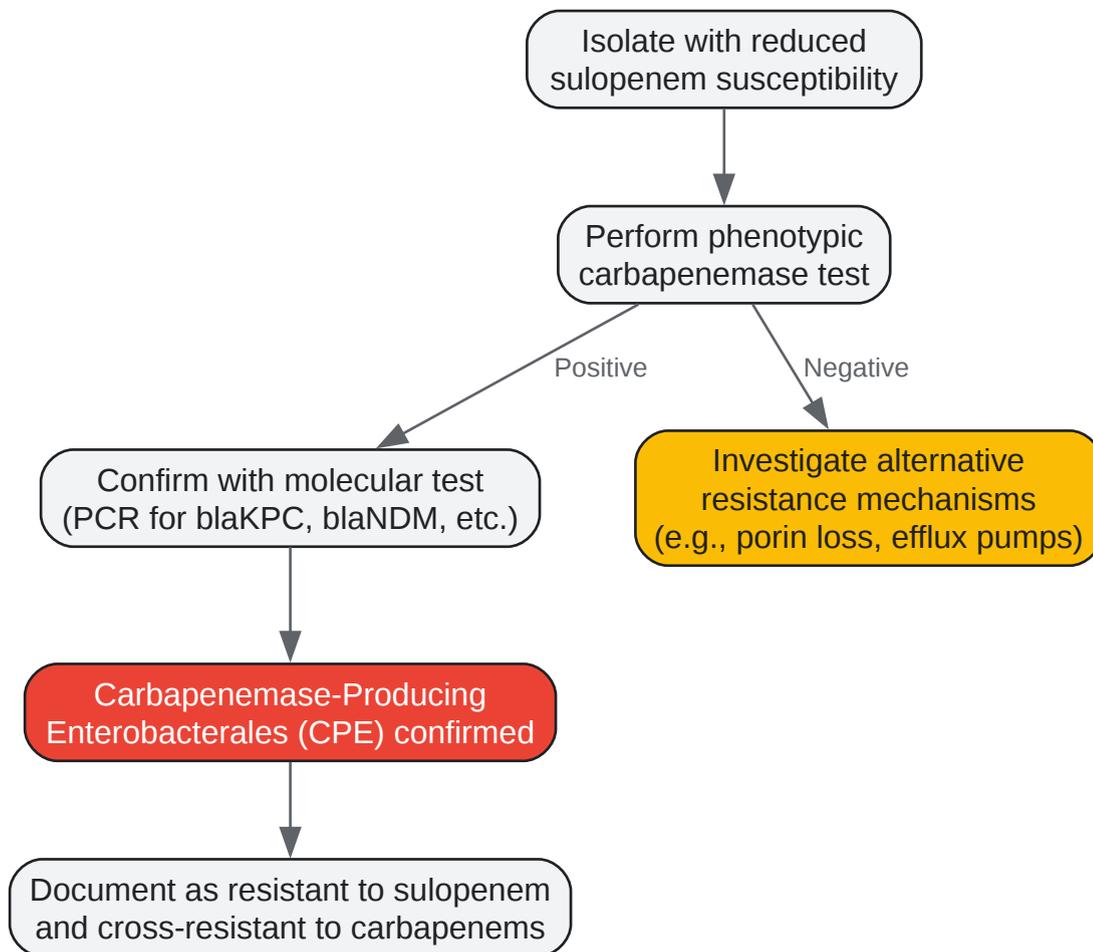
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## Sulopenem & CPE: A Technical FAQ

- **What is the activity of sulopenem against CPE? Sulopenem**, like other carbapenems, is **not effective against Carbapenemase-producing Enterobacterales (CPE)**. Cross-resistance is expected because CPE produce enzymes that hydrolyze the beta-lactam ring in carbapenems, the same class to which **sulopenem** belongs. Its development is targeted more at pathogens harboring Extended-Spectrum Beta-Lactamases (ESBLs) or AmpC enzymes, not carbapenemases [1] [2].
- **What are the established susceptibility testing methods for sulopenem?** Standardized methods for susceptibility testing of **sulopenem** are under development. Key findings from recent studies include:
  - **Disk Diffusion:** A 2- $\mu$ g **sulopenem disk** has been developed and evaluated. A multi-laboratory quality control study established a zone diameter range of **24 to 30 mm** for the *E. coli* ATCC 25922 QC strain [2].
  - **Broth Microdilution:** The reference broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC). Proposed interpretive criteria for **sulopenem** are  $\leq 0.5/1/\geq 2$   $\mu$ g/mL for Susceptible/Intermediate/Resistant [2].
- **How should a CPE isolate be handled in a sulopenem study?** If you encounter a CPE isolate during your research, follow the workflow below to troubleshoot and characterize the resistance. Accurate detection of carbapenemase production is a critical first step.



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## Detailed Experimental Protocols

**1. Phenotypic Detection of Carbapenemase Activity using UPLC-MS/MS** This method provides a highly sensitive and specific phenotypic detection of carbapenemase activity by directly measuring the hydrolysis of carbapenem antibiotics [3].

- **Principle:** Carbapenemase-producing bacteria hydrolyze the beta-lactam ring of carbapenem antibiotics. UPLC-MS/MS is used to quantify the remaining intact antibiotic after incubation with a bacterial suspension.
- **Materials:**

- Bacterial strain to be tested.
- Ertapenem and/or meropenem standard (5 mg/mL stock solution).
- Saline solution (0.85% NaCl).
- Methanol containing an internal standard (e.g., meropenem-d6).
- UPLC-MS/MS system with a C18 column (e.g., Waters BEH C18).
- **Procedure:**
  - Adjust a bacterial suspension (from an overnight culture on Mueller-Hinton agar) to McFarland standard 4 in saline.
  - Incubate 1 mL of the suspension with 5 mg/mL of ertapenem or meropenem for 3-4 hours at 36°C with gentle agitation.
  - Centrifuge the suspension at 12,000 × g for 5 minutes.
  - Mix 300 µL of the supernatant with 700 µL of methanol containing the internal standard.
  - Centrifuge again at 12,000 × g for 5 minutes.
  - Mix 200 µL of the final supernatant with 800 µL of water.
  - Inject 5 µL into the UPLC-MS/MS system.
  - Quantify the remaining ertapenem and meropenem using a calibration curve. A hydrolysis rate greater than 20-30% is indicative of carbapenemase production [3].

**2. Disk Diffusion Susceptibility Testing for Sulopenem** This is a standardized method to determine the susceptibility of Enterobacterales to **sulopenem** [2].

- **Principle:** The zone of inhibition around a disk containing **sulopenem** correlates with the susceptibility of the microorganism.
- **Materials:**
  - **Disk:** 2-µg **sulopenem** disk.
  - **Media:** Mueller-Hinton Agar (MHA) plates.
  - **QC Strain:** *E. coli* ATCC 25922.
- **Procedure:**
  - Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard.
  - Streak the entire surface of an MHA plate with the inoculum within 15 minutes.
  - Apply the 2-µg **sulopenem** disk to the agar surface.
  - Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
  - Measure the diameter of the zone of complete inhibition. For the *E. coli* ATCC 25922 QC strain, the expected range is **24-30 mm** [2].

## Quantitative Data Summary

The tables below summarize key in vitro and pharmacokinetic data for **sulopenem**.

Table 1: In Vitro Activity of Sulopenem Against Selected Bacterial Groups [1]

Bacterial Group	Characteristics	Sulopenem Activity (Relative to Comparators)
Gram-positive Aerobes	MSSA, <i>Enterococcus faecalis</i> , <i>Listeria monocytogenes</i>	Greater than meropenem and ertapenem
Gram-negative Aerobes	ESBL-producing <i>E. coli</i> , CTX-M, Amp-C, MDR phenotypes	Nearly identical to ertapenem and meropenem
Gram-negative Aerobes	<i>Pseudomonas aeruginosa</i>	No appreciable activity
Anaerobes	<i>Bacteroides fragilis</i>	Identical or slightly greater than imipenem

Table 2: Key Pharmacokinetic Parameters of Intravenous Sulopenem in Healthy Subjects [1]

Parameter	Value Range
Volume of Distribution (Vd)	15.8 - 27.6 L
Total Clearance (CLT)	18.9 - 24.9 L/h
Elimination Half-Life ( $t_{1/2}$ )	0.88 - 1.03 hours
Renal Clearance (CLR)	8.0 - 10.6 L/h
% Recovered Unchanged in Urine	35.5% $\pm$ 6.7% (after 1000 mg dose)

## Key Considerations for Researchers

- Clinical Trial Context:** Phase III clinical trials (SURE-1 and SURE-2) demonstrated that while **sulopenem** was effective, it did not meet non-inferiority endpoints compared to fluoroquinolones or ertapenem in some analyses, partly due to higher rates of asymptomatic bacteriuria at the test-of-cure visit. This underscores the need for careful patient selection in trial design [1].

- **Oral Bioavailability:** The oral prodrug, **sulopenem etzadroxil**, has variable bioavailability (20-34% fasted). **Administration with food and probenecid** significantly enhances absorption and systemic exposure, a critical factor for designing pharmacokinetic studies or oral dosing regimens [1].

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## References

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